molecular formula F2LiO2P B8606719 Lithium difluorophosphate

Lithium difluorophosphate

Cat. No. B8606719
M. Wt: 107.9 g/mol
InChI Key: IGILRSKEFZLPKG-UHFFFAOYSA-M
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Patent
US09028786B2

Procedure details

Difluorophosphoric acid (reagent, produced by Fluorochem Ltd.) (15.4 g) was weighed into a 250 ml-volume PFA vessel, and 3.4 g of lithium hexafluorophosphate (reagent, produced by Stella Chemifa Corporation) was added. Furthermore, 7.1 g of magnesium chloride (reagent, produced by Wako Pure Chemical Industries, Ltd.) and 15.0 g of dimethyl carbonate (reagent, produced by Kishida Chemical Co., Ltd.) were added, and the mixture was stirred for 1 hour under nitrogen flow and after heating at 130° C. for 17 hours, cooled to room temperature to obtain a mixed crystal of magnesium difluorophosphate and lithium difluorophosphate. Anion analysis was performed in the same manner as in Example 2-6, as a result, the obtained difluorophosphate ion was 91% in terms of the relative area.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([F:5])([F:4])(=[O:3])[OH:2].F[P-](F)(F)(F)(F)F.[Li+:13].[Cl-].[Mg+2:15].[Cl-].C(=O)(OC)OC>>[P:1]([F:5])([F:4])([O-:3])=[O:2].[Mg+2:15].[P:1]([F:5])([F:4])([O-:3])=[O:2].[P:1]([F:5])([F:4])([O-:3])=[O:2].[Li+:13] |f:1.2,3.4.5,7.8.9,10.11|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
P(O)(=O)(F)F
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[Li+]
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
15 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour under nitrogen flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)([O-])(F)F.[Mg+2].P(=O)([O-])(F)F
Name
Type
product
Smiles
P(=O)([O-])(F)F.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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